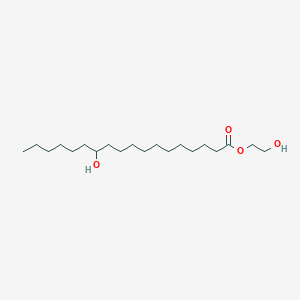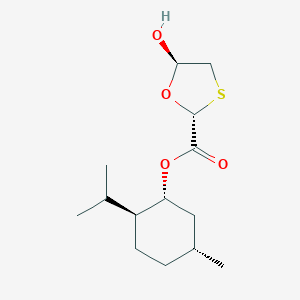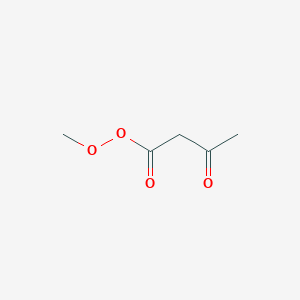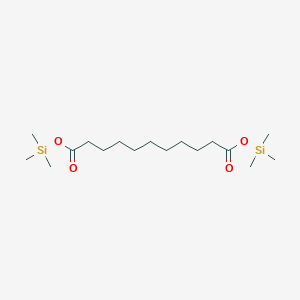
N-(3-Mercapto-2-methylpropanoyl)glycine
Overview
Description
ICI 199,441 hydrochloride is a highly potent and selective κ-opioid receptor agonistThis compound is known for its significant analgesic properties and has been extensively studied for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ICI 199,441 hydrochloride involves several key steps:
Formation of the intermediate: The initial step involves the reaction of 3,4-dichlorobenzyl chloride with methylamine to form 3,4-dichlorobenzyl methylamine.
Acylation: The intermediate is then acylated with acetic anhydride to form N-methyl-3,4-dichlorophenylacetamide.
Addition of the pyrrolidine ring: The final step involves the addition of the pyrrolidine ring through a reaction with (S)-1-phenyl-2-pyrrolidin-1-ylethylamine under controlled conditions to yield ICI 199,441 hydrochloride
Industrial Production Methods
Industrial production of ICI 199,441 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
ICI 199,441 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride.
Substitution: ICI 199,441 hydrochloride can participate in substitution reactions, especially nucleophilic substitution, due to the presence of the chloro groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide
Major Products Formed
Oxidation: The major products formed are oxidized derivatives of the original compound.
Reduction: The major products are reduced forms of the compound, often with the removal of the chloro groups.
Substitution: The major products are substituted derivatives where the chloro groups are replaced by other nucleophiles
Scientific Research Applications
ICI 199,441 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of κ-opioid receptor agonists.
Biology: It is employed in research to understand the role of κ-opioid receptors in various biological processes.
Medicine: ICI 199,441 hydrochloride is studied for its potential therapeutic applications in pain management and as an analgesic.
Industry: It is used in the development of new analgesic drugs and in the study of opioid receptor pharmacology
Mechanism of Action
ICI 199,441 hydrochloride exerts its effects by selectively binding to κ-opioid receptors. These receptors are G-protein-coupled receptors that are widely distributed in the central nervous system and peripheral tissues. Upon binding, ICI 199,441 hydrochloride activates the κ-opioid receptors, leading to the inhibition of adenylate cyclase activity, reduction in cyclic adenosine monophosphate levels, and subsequent modulation of ion channels. This results in analgesic effects and other physiological responses .
Comparison with Similar Compounds
Similar Compounds
U-50488: Another potent κ-opioid receptor agonist, but ICI 199,441 hydrochloride is 146-fold more active.
U-47700: A synthetic opioid with similar analgesic properties but different receptor selectivity.
U-69,593: Another κ-opioid receptor agonist with comparable effects but different chemical structure
Uniqueness
ICI 199,441 hydrochloride stands out due to its high potency and selectivity for κ-opioid receptors. Its unique chemical structure and high activity make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[(2-methyl-3-sulfanylpropanoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-4(3-11)6(10)7-2-5(8)9/h4,11H,2-3H2,1H3,(H,7,10)(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOCIBBWDLKODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















